2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C20H13ClFN3O3 and its molecular weight is 397.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds with complex structures, including those with benzodioxol, chloro-fluorophenyl, and pyrazolo[1,5-a]pyrazin motifs, are of interest in the synthesis and structural characterization within the field of organic chemistry. Their synthesis often involves multi-step reactions and can lead to materials with interesting physical and chemical properties. The structural characterization of such compounds, through techniques like single crystal diffraction, is crucial for understanding their potential applications in various fields, including material science and pharmaceutical research (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Antibacterial Activity
Compounds that incorporate elements of the chemical structure have been explored for their potential antibacterial activity. The synthesis of novel organic compounds and testing for antibacterial properties is a common research application. Such studies are essential for developing new antimicrobial agents in response to the global challenge of antibiotic resistance (N. P. Rai, V. Narayanaswamy, S. Shashikanth, P. Arunachalam, 2009).
Anti-inflammatory and Antitumor Activities
Research into the biological activities of synthetic compounds often includes screening for anti-inflammatory and antitumor properties. Compounds with specific structural characteristics, such as those related to the query compound, can exhibit significant biological activities. This includes the potential for use in treatments targeting inflammation and cancer, highlighting the importance of synthetic chemistry in medicinal research (K. Sunder, Jayapal Maleraju, 2013).
Herbicidal Activity
The search for novel herbicides often leads to the synthesis and testing of compounds with diverse structural features. The efficacy of these compounds against various weed species can provide valuable insights into the development of new agricultural chemicals. This research area underscores the intersection of organic chemistry and agronomy, aiming to address the challenges of weed resistance and crop safety (Yuhan Zhou, Na Xue, Guowei Wang, Jingping Qu, 2010).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c21-15-8-14(22)3-1-13(15)10-24-5-6-25-17(20(24)26)9-16(23-25)12-2-4-18-19(7-12)28-11-27-18/h1-8,16-17,23H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNSZRRWPVBYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C(=O)N(C=C2)CC3=C(C=C(C=C3)F)Cl)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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